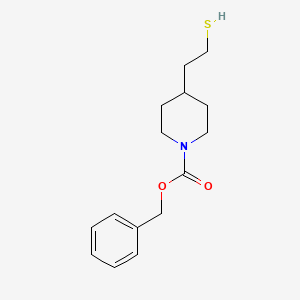![molecular formula C14H15N5O B11847459 4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one CAS No. 6958-88-9](/img/structure/B11847459.png)
4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has gained significant attention in the field of medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one involves several steps. One common method includes the reaction of 2,4-dimethylaniline with 1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one under specific conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the process . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of microwave-assisted synthesis to reduce reaction time and improve efficiency .
Analyse Des Réactions Chimiques
4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its anti-inflammatory properties, it is being explored for the treatment of inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation by modulating the activity of inflammatory mediators .
Comparaison Avec Des Composés Similaires
4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar fused ring system but exhibit different pharmacological properties.
Pyrido[4,3-d]pyrimidines: These compounds are structurally related but have different applications and mechanisms of action.
Propriétés
Numéro CAS |
6958-88-9 |
|---|---|
Formule moléculaire |
C14H15N5O |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
4-(2,4-dimethylanilino)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C14H15N5O/c1-8-4-5-11(9(2)6-8)16-12-10-7-15-19(3)13(10)18-14(20)17-12/h4-7H,1-3H3,(H2,16,17,18,20) |
Clé InChI |
AMDVKAJNATXZJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=O)N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)










